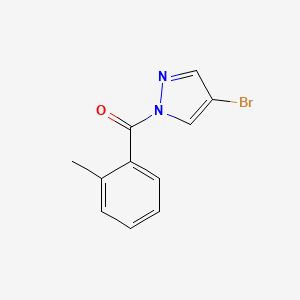

![molecular formula C14H15N3O2S B5554592 N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiophene-2-carboxamide derivatives involves multi-component reactions and can be carried out in water using basic catalysts at room temperature. For example, Jayarajan et al. (2019) described the water-mediated synthesis of similar compounds through a three-component reaction, highlighting the efficiency and environmentally friendly aspects of such synthesis methods (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction. The crystal structure and conformational analysis are crucial for understanding the compound's interactions and stability. Yeşilkaynak (2016) performed a detailed analysis of similar compounds, providing insights into their molecular orbitals and stability through X-ray diffraction and computational methods (Yeşilkaynak, 2016).

Chemical Reactions and Properties

Thiophene-2-carboxamide derivatives participate in a variety of chemical reactions, contributing to their versatility in synthetic applications. The reactivity and interaction with other molecules can be studied through computational chemistry and docking studies, as demonstrated by Jayarajan et al. (2019), who explored the binding modes of similar compounds (Jayarajan et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A study by El-Meligie et al. (2020) developed versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives using thiophene-2-carboxamides, highlighting the compound's role in generating structurally diverse heterocycles (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

- Rawe et al. (2006) synthesized N-glycosyl-thiophene-2-carboxamides and explored their structure and effects on cell growth, indicating potential biological applications of thiophene-2-carboxamide derivatives (Rawe, Doyle, Zaric, Rozas, McMahon, Tosin, Bunz, Murphy, O' Boyle, & Murphy, 2006).

- Abaee and Cheraghi (2013) reported a facile four-component reaction under aqueous conditions to form 2-amino-3-carboxamide derivatives of thiophene, demonstrating an efficient synthetic route for thiophene derivatives (Abaee & Cheraghi, 2013).

Biological Activities and Applications

- Amr et al. (2010) synthesized a series of thiophene derivatives and assessed their antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting therapeutic potentials of thiophene derivatives (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

- Cakmak et al. (2022) explored the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, providing insights into its potential as an antibacterial agent (Cakmak, Demircioğlu, Uzun, Veyisoğlu, Yakan, & Ersanli, 2022).

Chemical Properties and Reactions

- Shipilovskikh et al. (2020) studied the antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, indicating the potential of thiophene derivatives in pain management (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Propiedades

IUPAC Name |

N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-8-7-9(2)15-10(3)12(8)16-14(19)17-13(18)11-5-4-6-20-11/h4-7H,1-3H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOJYNFMCRAKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1NC(=O)NC(=O)C2=CC=CS2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)

![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)